Bifendate Impurity E, chemically known as bis(2,4-di-tert-butyl-6-((Z)-(2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-7,7'-dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-icarboxylate, is a process-related impurity identified in bulk drug samples of DB-6 []. DB-6, a bifendate derivative, is an investigational agent under development for the treatment of acute liver failure [].
Bifendate Impurity E is categorized as an organic impurity due to its complex structure comprising carbon, hydrogen, oxygen, nitrogen, and sulfur atoms []. Its presence in DB-6 bulk drug necessitates investigation and control to ensure the quality and safety of the final drug product [].
The molecular structure of Bifendate Impurity E was elucidated using a combination of analytical techniques. High-performance liquid chromatography (HPLC) was employed to detect and isolate the impurity []. Mass spectrometry (MS), specifically Q-TOF mass spectrometry, was used to determine its accurate mass []. Finally, nuclear magnetic resonance (NMR) spectroscopy confirmed the assigned structure [].
The primary application of Bifendate Impurity E in scientific research lies in its role as a critical quality attribute during the development and manufacturing of DB-6 []. Monitoring and controlling its levels are essential for ensuring the quality, safety, and efficacy of the final drug product intended for the treatment of acute liver failure [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6